molecular formula C12H18N2 B064008 4-(2-(Pyrrolidin-1-yl)ethyl)aniline CAS No. 168897-20-9

4-(2-(Pyrrolidin-1-yl)ethyl)aniline

Cat. No.: B064008
CAS No.: 168897-20-9
M. Wt: 190.28 g/mol
InChI Key: WAOKZNBDXFOXSA-UHFFFAOYSA-N
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Description

4-(2-(Pyrrolidin-1-yl)ethyl)aniline is a useful research compound. Its molecular formula is C12H18N2 and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • NLO Applications : A study by Draguta et al. (2015) focused on synthesizing binary adducts with phenolic coformers, including derivatives of anilines like N,N-dimethyl-4-[(E)-2-(pyridin-4-yl)ethenyl]aniline, for applications in non-linear optics (NLO) (Draguta, Fonari, Leonova, & Timofeeva, 2015).

  • Antibacterial Agents : Research by Stefancich et al. (1985) described the synthesis of new fluorinated compounds, including 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1H-pyrrol-1-yl)quinoline-3-carboxylic acid, related to nalidixic acid, showing high broad-spectrum antibacterial activities (Stefancich, Artico, Corelli, Massa, Panico, & Simonetti, 1985).

  • Microwave-Assisted Synthesis : Vargas et al. (2012) reported an efficient microwave-assisted synthesis of 1-aryl-4-dimethylaminomethylene pyrrolidine-2,3,5-triones, demonstrating an alternative to conventional heating methods (Vargas, Rosa, Buriol, Rotta, Moreira, Frizzo, Bonacorso, Zanatta, & Martins, 2012).

  • Greener Synthesis of Benzimidazoles : Sweeney et al. (2017) utilized environmentally-friendly methods to synthesize pyrrolo[1,2-a]benzimidazoles from commercial o-(pyrrolidin-1-yl)anilines, contributing to greener chemical processes (Sweeney, Gurry, Keane, & Aldabbagh, 2017).

  • Crystal Structure and DFT Studies : Krishnan et al. (2021) investigated the crystal structure of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline, providing insights into molecular interactions and crystal packing, which is crucial for materials science and drug design (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).

  • 13C NMR Chemical Shifts Analysis : Rančić et al. (2014) synthesized and analyzed the 13C NMR chemical shifts of 4-substituted N-[1-(pyridine-3- and -4-yl)ethylidene]anilines, contributing to a better understanding of electronic substituent effects in these compounds (Rančić, Trišović, Milčić, Jovanovic, Jovanović, & Marinković, 2014).

  • Synthesis of Radiolabelled Leukotriene Inhibitor : Duelfer and Gala (1991) developed a synthesis method for a pyrrolidinium derivative, applied in the preparation of a radiolabelled leukotriene inhibitor, demonstrating its relevance in pharmaceutical chemistry (Duelfer & Gala, 1991).

Safety and Hazards

“4-(2-(Pyrrolidin-1-yl)ethyl)aniline” is classified under hazard class Eye Irrit. 2, with the signal word “Warning” according to Sigma-Aldrich . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P337 + P313 (If eye irritation persists: Get medical advice/attention) .

Future Directions

The future directions for “4-(2-(Pyrrolidin-1-yl)ethyl)aniline” and similar compounds involve the design of new pyrrolidine compounds with different biological profiles . This is guided by the understanding of how different stereoisomers and the spatial orientation of substituents can lead to different biological profiles of drug candidates .

Properties

IUPAC Name

4-(2-pyrrolidin-1-ylethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2/c13-12-5-3-11(4-6-12)7-10-14-8-1-2-9-14/h3-6H,1-2,7-10,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAOKZNBDXFOXSA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CCC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80424583
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

168897-20-9
Record name 4-[2-(Pyrrolidin-1-yl)ethyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80424583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 1.22 g of 4-(2-oxo-2-pyrrolidin-1-ylethyl)aniline obtained in stage b) below in 100 mL of tetrahydrofuran are added, under argon, 1.1 g of lithium aluminium hydride. The reaction mixture is stirred for one hour at room temperature and then cooled to 0° C. and treated successively with 1.1 mL of water, 1.1 mL of 15% (by weight) sodium hydroxide solution and 3.4 mL of water. The solid formed is filtered off and washed with ethyl acetate, and the filtrate is concentrated under reduced pressure to give 1.15 g of 4-(2-pyrrolidin-1-ylethyl)aniline, the characteristics of which are as follows:
Quantity
1.22 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
1.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
3.4 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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